
5,5'-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is a complex organic compound characterized by the presence of disulfide bonds and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) typically involves the reaction of 4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine with a disulfide-forming reagent. One common method includes the use of thiol-disulfide exchange reactions under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids and other oxidized sulfur species.
Reduction: Thiols and related reduced sulfur compounds.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential in drug development, particularly as an inhibitor of specific enzymes.
Mécanisme D'action
The mechanism of action of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) involves the interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds can undergo redox reactions, altering the activity of target proteins. The imidazole rings can also participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Disulfanediylbis(2-nitrobenzoic acid): Known for its use in Ellman’s reagent for detecting thiols.
5,5’-Disulfanediylbis(1,3,4-thiadiazole-2-thiol): Exhibits antimicrobial and antioxidant properties.
Uniqueness
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is unique due to the presence of both disulfide bonds and imidazole rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C22H24N6O2S2 |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C22H24N6O2S2/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3,(H2,23,25)(H2,24,26) |
Clé InChI |
GBYNZTPAERUJGY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


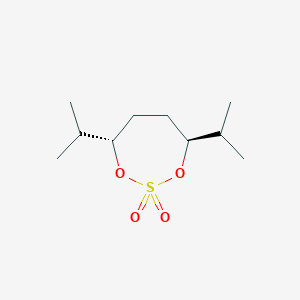
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
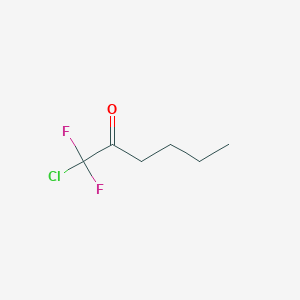
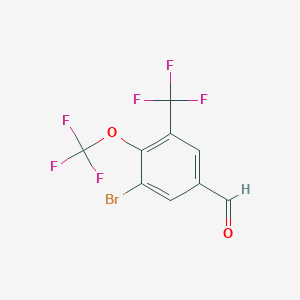
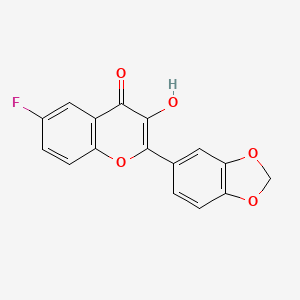
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
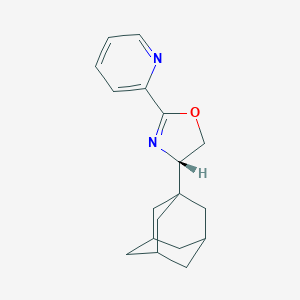
![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
